molecular formula C12H15BrFN B596811 1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene CAS No. 1355248-01-9

1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene

Cat. No.: B596811
CAS No.: 1355248-01-9
M. Wt: 272.161
InChI Key: NOGCVTOHKLXGNX-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene is an organic compound with the molecular formula C12H15BrFN. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a cyclopentylaminomethyl group. This compound is used in various chemical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the benzene ring.

    Aminomethylation: The attachment of a cyclopentylaminomethyl group to the benzene ring.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and automated processes to maintain consistency and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove oxygen atoms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene is used in several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of biological pathways and interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with other molecules. This interaction can lead to changes in the structure and function of the target molecules, influencing various biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-fluorobenzene: A simpler derivative with only bromine and fluorine substituents.

    1-Fluoro-2-bromobenzene: Another derivative with different positions of bromine and fluorine.

    3-Bromo-1-fluorobenzene: A positional isomer with bromine and fluorine at different positions on the benzene ring.

Uniqueness

1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene is unique due to the presence of the cyclopentylaminomethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific research applications where such properties are desired.

Properties

IUPAC Name

N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFN/c13-11-7-3-4-9(12(11)14)8-15-10-5-1-2-6-10/h3-4,7,10,15H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGCVTOHKLXGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=C(C(=CC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742661
Record name N-[(3-Bromo-2-fluorophenyl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355248-01-9
Record name N-[(3-Bromo-2-fluorophenyl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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